Agatharesinol acetonide
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Overview
Description
Agatharesinol acetonide is a natural lignan compound found in the heartwood of Sequoia sempervirens. It exhibits significant biological activities, including anticancer properties, particularly against non-small-cell lung cancer cell lines . This compound is a derivative of agatharesinol, which is known for its various pharmacological effects.
Mechanism of Action
Target of Action
Agatharesinol acetonide primarily targets the A549 cell line , which is a type of non-small-cell lung cancer . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM .
Mode of Action
It is known that the compound interacts with its target cells and induces changes that lead to its anticancer activity .
Biochemical Pathways
This compound is a norlignan, a class of compounds that are derived from the aromatic amino acids tyrosine and phenylalanine . These compounds are produced through the shikimic acid pathway, leading to the formation of propenyl-phenols and allyl-phenols, also known as phenylpropanoids . These are the starting points of the biosynthesis of several classes of active constituents related to the stability of the cell wall and to the defense of plants against herbivorous animals and pathogens .
Result of Action
The primary result of this compound’s action is its anticancer activity against the A549 non-small-cell lung cancer cell line . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM, which is quite higher than taxol 33.72 μM .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biosynthesis of this compound in Cryptomeria japonica (Japanese cedar, sugi) was found to be induced under humidity-regulated conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the environmental conditions in which it is produced or administered.
Biochemical Analysis
Cellular Effects
Agatharesinol acetonide has been found to exhibit strong effects on the A549 cell line (non-small-cell lung cancer) with an IC50 value equal to 27.1 μM This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Agatharesinol acetonide can be synthesized through the acetonide protection of agatharesinol. The process involves the reaction of agatharesinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves the extraction of agatharesinol from the heartwood of Sequoia sempervirens, followed by its chemical modification to form the acetonide derivative. The extraction process includes solvent extraction and purification steps to isolate agatharesinol, which is then subjected to the acetonide formation reaction.
Chemical Reactions Analysis
Types of Reactions: Agatharesinol acetonide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent lignan, agatharesinol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Agatharesinol.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Agatharesinol acetonide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and chemical transformations.
Biology: Its anticancer properties make it a subject of interest in cancer research, particularly for its effects on non-small-cell lung cancer cell lines.
Medicine: Potential therapeutic applications due to its anticancer and antioxidant properties.
Industry: Used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
Agatharesinol acetonide is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Agatharesinol: The parent compound, which also exhibits anticancer properties.
Sequirin C: Another lignan with comparable anticancer activity.
Sequosempervirin B and D: Lignans with similar structures but different biological activities.
These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCNVJVRJKHEP-ORFBMEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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